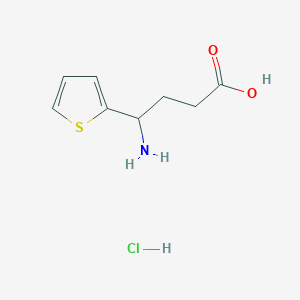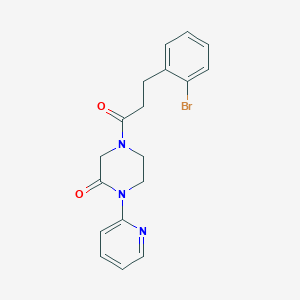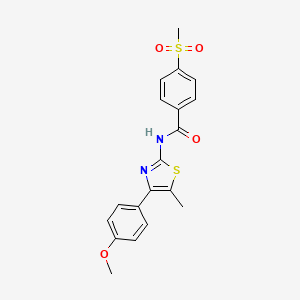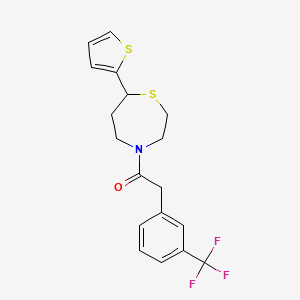![molecular formula C17H14N2O3 B2891261 1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1004643-29-1](/img/structure/B2891261.png)
1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carboxylic acid derivative with a biphenyl group and a pyrazole group . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be synthesized through various methods, including the Suzuki reaction . Pyrazole derivatives can also be synthesized through a variety of methods .Molecular Structure Analysis
The molecular structure of this compound would likely involve a biphenyl group linked to a pyrazole group via an ether linkage, with a carboxylic acid group attached to the pyrazole .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present, including the ether, carboxylic acid, and aromatic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
Research into the synthesis and functionalization of 1H-pyrazole-3-carboxylic acid derivatives has led to the development of various compounds with potential applications in chemical synthesis. Yıldırım and Kandemirli (2006) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives, suggesting a route for the synthesis of chemically diverse compounds. Similarly, the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives and their molecular conformations and hydrogen bonding studies by Asma et al. (2018) further highlight the versatility of pyrazole derivatives in forming complex structures with potential applications in materials science and molecular engineering (İ. Yıldırım & F. Kandemirli, 2006; Asma, B. Kalluraya, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).
Metal-Organic Frameworks (MOFs)
The study of novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands by Sun et al. (2010) reveals the potential of pyrazole derivatives in the creation of metal–organic frameworks (MOFs). These MOFs, with their diverse structures ranging from 1D to 3D, demonstrate the utility of pyrazole-based compounds in constructing materials with specific porosities and functionalities, useful in catalysis, gas storage, and separation technologies (Li-Xin Sun, Y. Qi, Y. Wang, Yun-xia Che, & Ji-min Zheng, 2010).
Antifungal and Antibacterial Agents
Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant antifungal activity against a range of phytopathogenic fungi. This study suggests the potential of pyrazole derivatives as effective agents in controlling fungal diseases in agriculture. Additionally, Maqbool et al. (2014) reported the synthesis and antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, indicating their efficacy as antibacterial agents. These findings open pathways for developing new antimicrobial compounds to combat resistant bacterial strains (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, & Zhaohai Qin, 2015; T. Maqbool, A. Nazeer, M. N. Khan, M. Elliott, M. Khan, M. Ashraf, Muhammad Nasrullah, Shafia Arshad, & M. Munawar, 2014).
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)16-10-11-19(18-16)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDUQPUTLVYTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)

![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)
